2-(3-Bromothiophen-2-yl)acetic acid
Overview
Description
2-(3-Bromothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring
Scientific Research Applications
Synthesis of Organic Compounds
2-(3-Bromothiophen-2-yl)acetic acid is utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions. For example, it serves as a precursor in the Suzuki cross-coupling reactions to produce (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives are explored for their nonlinear optical properties, reactivity, and structural features, indicating the compound's utility in developing materials with specific optical characteristics (Rizwan et al., 2021).
Polymer Science
In the field of polymer science, this compound is instrumental in the cationic polymerization of 2-halogenated thiophenes. Brønsted acids catalyze the polymerization of these thiophenes, leading to the production of conductive poly(alkylthiothiophene)s. This method showcases the chemical's role in synthesizing conductive materials, which are critical in electronic and optoelectronic applications (Balasubramanian et al., 2014).
Organic Synthesis Methodology
The compound's utility extends to methodology development in organic synthesis. It serves as a key intermediate in creating various thiophene derivatives through bromination and subsequent reactions. This process underscores the importance of this compound in synthesizing thiophene-based compounds, which are valuable in creating pharmaceuticals, agrochemicals, and organic electronic materials (Guo Hai, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that bromothiophene derivatives are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in pathways involving carbon-carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds.
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)acetic acid typically involves the bromination of thiophene followed by carboxylation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an
Properties
IUPAC Name |
2-(3-bromothiophen-2-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIRZGAUYRFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222554-10-1 | |
Record name | 2-(3-bromothiophen-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.